molecular formula C28H48O2 B565467 γ-Tocopherol-d4 (major) CAS No. 1329652-13-2

γ-Tocopherol-d4 (major)

Cat. No.: B565467
CAS No.: 1329652-13-2
M. Wt: 420.714
InChI Key: QUEDXNHFTDJVIY-HYPXHKDHSA-N
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Description

γ-Tocopherol-d4 (major) is one of the naturally occurring forms of Vitamin E, which is the most abundant tocopherol in soybean and corn oils . It is a biochemical used for proteomics research . The CAS number for γ-Tocopherol-d4 (major) is 842129-89-9 . Its molecular weight is 420.70 and the molecular formula is C28H44D4O2 .


Synthesis Analysis

Tocopherols are synthesized by photosynthetic organisms including plants, algae, and cyanobacteria . The biosynthesis of tocopherols takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The final step of the tocopherol synthesis is catalyzed by the gene VTE4 and encodes a key enzyme (γ-TMT) that methylates both δ- and γ-tocopherol to β- and α-tocopherol, respectively .


Molecular Structure Analysis

The molecular structure of γ-Tocopherol-d4 (major) is also available as a 2d Mol file .


Chemical Reactions Analysis

Tocopherols are the natural antioxidants synthesized at various levels and in different combinations by all plant tissues . They are amphipathic molecules with the polar chromanol ring and hydrophobic saturated side chain .


Physical and Chemical Properties Analysis

Tocopherols are lipophilic antioxidants and together with tocotrienols belong to the vitamin-E family . The four forms of tocopherols (α-, β-, γ- and δ-tocopherols) consist of a polar chromanol ring and lipophilic prenyl chain with differences in the position and number of methyl groups . The polarity of tocols is mainly influenced by the number of methyl groups in the chromanol ring .

Scientific Research Applications

Prodrug Development

d-γ-Tocopherol (γ-Toc) and its Major Metabolite : d-γ-Tocopherol (γ-Toc) and its major metabolite, S-γ-CEHC, have attracted attention due to their unique pharmacological activities. γ-TDMG, a water-soluble prodrug of γ-Toc, was synthesized for efficient in vivo delivery of γ-Toc and S-γ-CEHC. This prodrug showed promising results in increasing plasma and liver levels of γ-Toc and maintaining systemic availability of S-γ-CEHC in rats (Takata et al., 2002).

Antioxidant and Health Properties

γ-Tocopherol as a Major Form of Vitamin E : Studies have highlighted the significance of γ-tocopherol, particularly in the US diet where it is the major form of vitamin E. It has shown different antioxidant activities in food and in-vitro studies, trapping lipophilic electrophiles and reactive nitrogen and oxygen species more effectively than α-tocopherol. γ-Tocopherol’s plasma level served as a biomarker for cancer and cardiovascular risk, emphasizing its potential role in human health (Wagner et al., 2004).

Mechanism of Action

Target of Action

γ-Tocopherol-d4 (major) is a form of Vitamin E and is a naturally occurring compound found in many plant seeds, such as corn and soybeans . It is a potent cyclooxygenase (COX) inhibitor . The primary targets of γ-Tocopherol-d4 (major) are reactive oxygen and nitrogen species .

Mode of Action

γ-Tocopherol-d4 (major) exhibits strong antioxidant activities . It functions as an electrophilic center that can trap reactive oxygen and nitrogen species . This interaction results in the neutralization of these reactive species, preventing them from causing oxidative damage to cells .

Biochemical Pathways

The biosynthesis of γ-Tocopherol-d4 (major) takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of γ-Tocopherol-d4 (major) biosynthesis occurs, at least partially, at the level of key enzymes including p-hydroxyphenylpyruvate dioxygenase, homogentisate phytyltransferase, tocopherol cyclase, and two methyltransferases .

Pharmacokinetics

Currently, there is inadequate data on the pharmacokinetics of γ-Tocopherol-d4 (major). It is known that the unsaturated chain of γ-tocopherol-d4 (major) allows efficient penetration into tissues that have saturated fatty layers, such as the brain and liver .

Result of Action

The antioxidant action of γ-Tocopherol-d4 (major) is related to the formation of tocopherol quinone and its subsequent recycling or degradation . This results in the scavenging of lipid peroxy radicals and quenching of singlet oxygen, which are the main functions of γ-Tocopherol-d4 (major) in photosynthetic organisms .

Action Environment

The biosynthesis of γ-Tocopherol-d4 (major) changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . These environmental factors influence the action, efficacy, and stability of γ-Tocopherol-d4 (major).

Biochemical Analysis

Biochemical Properties

γ-Tocopherol-d4 (major) plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase (COX), where γ-Tocopherol-d4 acts as an inhibitor . This inhibition is crucial in reducing inflammation and oxidative stress. Additionally, γ-Tocopherol-d4 interacts with lipid peroxyl radicals, neutralizing them and preventing cellular damage .

Cellular Effects

γ-Tocopherol-d4 (major) influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, γ-Tocopherol-d4 can modulate the expression of genes involved in oxidative stress response and inflammation . It also impacts cellular metabolism by protecting cells from oxidative damage, thereby maintaining cellular integrity and function .

Molecular Mechanism

The molecular mechanism of γ-Tocopherol-d4 (major) involves its antioxidant activity. At the molecular level, γ-Tocopherol-d4 scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components . It also inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory eicosanoids . These actions help in maintaining cellular homeostasis and protecting cells from oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of γ-Tocopherol-d4 (major) have been observed to change over time. The compound is relatively stable, but its antioxidant activity can decrease over prolonged periods due to degradation . Long-term studies have shown that γ-Tocopherol-d4 can provide sustained protection against oxidative stress, but its efficacy may diminish with time . This highlights the importance of timely administration and monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of γ-Tocopherol-d4 (major) vary with different dosages in animal models. At lower doses, it exhibits significant antioxidant and anti-inflammatory effects without any adverse effects . At higher doses, γ-Tocopherol-d4 can cause toxicity and adverse effects such as liver damage and disruption of cellular functions . Therefore, it is crucial to determine the optimal dosage to maximize its benefits while minimizing potential risks.

Metabolic Pathways

γ-Tocopherol-d4 (major) is involved in several metabolic pathways. It is primarily metabolized through the tocopherol-oxidation pathway, where it is converted into various metabolites . Enzymes such as cytochrome P450 play a crucial role in its metabolism . γ-Tocopherol-d4 also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, γ-Tocopherol-d4 (major) is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . γ-Tocopherol-d4 is primarily localized in lipid-rich regions such as cell membranes, where it exerts its antioxidant effects . Its distribution is influenced by factors such as lipid composition and cellular uptake mechanisms .

Subcellular Localization

γ-Tocopherol-d4 (major) is localized in specific subcellular compartments, primarily in the cytosol and cell membranes . It is also found in chloroplasts in plant cells, where it plays a role in protecting photosynthetic machinery from oxidative damage . The subcellular localization of γ-Tocopherol-d4 is directed by targeting signals and post-translational modifications that ensure its proper distribution and function within the cell .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of γ-Tocopherol-d4 (major) can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Tocopherol", "Deuterium oxide", "Sodium borodeuteride", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Hexane", "Ethyl acetate", "Methanol" ], "Reaction": [ "The first step involves the reduction of Tocopherol using sodium borodeuteride in deuterium oxide to obtain γ-Tocopherol-d4.", "The γ-Tocopherol-d4 is then acetylated using acetic anhydride in the presence of methanol to yield γ-Tocopherol-d4 acetate.", "The acetate is then hydrolyzed using sodium hydroxide to obtain γ-Tocopherol-d4.", "The γ-Tocopherol-d4 is then purified using a combination of sodium sulfate and magnesium sulfate to remove any impurities.", "The final step involves the extraction of γ-Tocopherol-d4 using a solvent such as hexane or ethyl acetate, followed by the removal of the solvent using a rotary evaporator to obtain pure γ-Tocopherol-d4." ] }

CAS No.

1329652-13-2

Molecular Formula

C28H48O2

Molecular Weight

420.714

IUPAC Name

(2R)-5-deuterio-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i5D3,19D

InChI Key

QUEDXNHFTDJVIY-HYPXHKDHSA-N

SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Synonyms

(2R)-3,4-Dihydro-2,8-dimethyl-7-(methyl-d4)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol;  (+)- 2,8-Dimethyl-(7-methyl-d4)-2-(4,8,12-trimethyltridecyl)_x000B_-6-chromanol;  (+)-γ-Tocopherol-d4;  (2R,4’R,8’R)-γ-Tocopherol-d4;  (R,R,R)-γ_x000B_-Tocopherol

Origin of Product

United States

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